molecular formula C11H14O5S B2912481 ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate CAS No. 329695-72-9

ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate

Cat. No.: B2912481
CAS No.: 329695-72-9
M. Wt: 258.29
InChI Key: WDYHPVKGLKNXEX-UHFFFAOYSA-N
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Description

ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate is an organic compound with the molecular formula C11H14O5S It is a benzoate ester derivative, characterized by the presence of a hydroxy group, a methyl group, and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate typically involves the esterification of 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxy and methylsulfonyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate is unique due to the presence of both hydroxy and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate is an organic compound that has garnered attention due to its potential biological activity, particularly in the field of insecticidal applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a benzoate ester, characterized by the presence of a hydroxyl group, a methanesulfonyl group, and a methyl group on the benzene ring. The compound can be synthesized through the esterification of 2-hydroxy-4-methanesulfonyl-3-methylbenzoic acid with ethanol. The chemical structure allows for both hydrophilic and hydrophobic interactions, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Starting Material : 2-hydroxy-4-methanesulfonyl-3-methylbenzoic acid.
  • Esterification : Reaction with ethanol to form the ester.
  • Purification : Techniques such as recrystallization or chromatography may be employed to obtain pure product.

Insecticidal Properties

Recent studies have highlighted the insecticidal activity of this compound against mosquito larvae, specifically Aedes atropalpus. The compound exhibited a lethal concentration (LC50) of 20.5 µg/mL, indicating significant efficacy as an insecticide. This biological activity suggests potential applications in vector control for diseases transmitted by mosquitoes.

The mechanism of action for this compound is primarily attributed to its functional groups that enhance reactivity. The methanesulfonyl group is known to participate in various chemical reactions that can disrupt biological processes in target organisms. While detailed molecular mechanisms remain to be elucidated, the presence of the hydroxyl group may play a role in enhancing solubility and bioavailability.

Comparative Biological Activity

A comparative analysis with other compounds reveals that this compound shows promising insecticidal properties when juxtaposed with traditional insecticides. For instance, studies have indicated that structurally similar benzoate compounds exhibit varying degrees of local anesthetic effects and toxicity profiles .

CompoundLC50 (µg/mL)Application
This compound20.5Insecticide
Tetracaine12.3Local anesthetic
Pramocaine10.4Local anesthetic

This table illustrates the lethal concentrations of various compounds, underscoring the potential utility of this compound beyond traditional applications.

Toxicity Assessments

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Early studies suggest that while this compound is effective against target species, further research is needed to establish its safety for non-target organisms and humans .

Properties

IUPAC Name

ethyl 2-hydroxy-3-methyl-4-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-4-16-11(13)8-5-6-9(17(3,14)15)7(2)10(8)12/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYHPVKGLKNXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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